1H and 13C NMR chemical shifts for 4-Fluoro-2-methyl-3-nitroaniline
1H and 13C NMR chemical shifts for 4-Fluoro-2-methyl-3-nitroaniline
An in-depth structural elucidation of highly substituted anilines requires moving beyond basic empirical predictions and understanding the nuanced quantum mechanical and steric environments of the molecule. 4-Fluoro-2-methyl-3-nitroaniline (CAS: 1806425-96-6) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and agrochemical development.
Because this molecule features four distinct contiguous substituents on a benzene core, its Nuclear Magnetic Resonance (NMR) profile is governed by complex mesomeric (+M, -M), inductive (+I, -I), and steric effects. This guide provides a comprehensive framework for predicting, acquiring, and validating the 1 H and 13 C NMR chemical shifts of this compound.
Structural Causality & Electronic Effects
To accurately predict the chemical shifts of 4-Fluoro-2-methyl-3-nitroaniline, we must analyze the "push-pull" electronic system of the aromatic ring. The substituents interact as follows:
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-NH 2 (C1): Strongly electron-donating via resonance (+M) and weakly withdrawing via induction (-I). It significantly shields the ortho (C2, C6) and para (C4) positions.
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-CH 3 (C2): Weakly electron-donating via hyperconjugation and induction (+I).
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-NO 2 (C3): Typically a strong electron-withdrawing group (-M, -I). However, because it is flanked by a methyl group and a fluorine atom (di-ortho substitution), steric hindrance forces the nitro group to twist out of the coplanar alignment with the aromatic ring. This out-of-plane twist significantly diminishes its resonance (-M) deshielding effect, leaving the inductive (-I) effect to dominate [1].
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-F (C4): Highly electronegative (-I) but donates electron density via resonance (+M). It introduces massive heteronuclear spin-spin coupling ( J -coupling) to both 1 H and 13 C nuclei.
Electronic push-pull effects governing the NMR chemical shifts of 4-Fluoro-2-methyl-3-nitroaniline.
1 H NMR Predictive Framework
The 1 H NMR spectrum of 4-Fluoro-2-methyl-3-nitroaniline in DMSO- d6 is characterized by an ABX-type spin system (where X is the 19 F nucleus) for the aromatic protons, alongside distinct aliphatic and amine signals. DMSO- d6 is the solvent of choice because it prevents rapid proton exchange of the -NH 2 group, allowing it to be observed as a distinct broad singlet, and it easily dissolves the polar nitroaniline.
Due to the steric twist of the -NO 2 group, the expected deshielding at H6 (para to the nitro group) is reduced. Consequently, H5 and H6 resonate very closely together, often appearing as a strongly coupled second-order system.
Predicted 1 H NMR Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J -Coupling (Hz) | Causality / Assignment Notes |
| -NH 2 | 5.30 – 5.60 | br s | 2H | N/A | Broadened by quadrupolar relaxation of 14 N and slow exchange. |
| H5 | 6.70 – 6.75 | dd (or pseudo-t) | 1H | 3JH,H ≈ 8.5, 3JH,F ≈ 9.0 | Ortho to F, meta to NO 2 . The identical J -values often collapse the signal into a pseudo-triplet. |
| H6 | 6.65 – 6.70 | dd | 1H | 3JH,H ≈ 8.5, 4JH,F ≈ 4.5 | Meta to F, para to NO 2 . Less deshielded than expected due to NO 2 steric twist. |
| -CH 3 | 2.10 – 2.20 | s | 3H | N/A | Shifted slightly downfield by the adjacent electron-withdrawing NO 2 group. |
13 C NMR Predictive Framework
The 13 C NMR spectrum is dominated by carbon-fluorine heteronuclear coupling. The gyromagnetic ratio of 19 F is nearly as high as 1 H, resulting in massive 1JC,F couplings that propagate through the aromatic ring system [2].
Predicted 13 C NMR Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | JC,F -Coupling (Hz) | Causality / Assignment Notes |
| C4 (C-F) | 148.6 | d | 1J ≈ 242.0 | Direct C-F bond. Massive splitting is the primary anchor point for spectral assignment. |
| C1 (C-NH 2 ) | 143.6 | d | 4J ≈ 2.5 | Shielded by the +M effect of -NH 2 . Weak para coupling to F. |
| C3 (C-NO 2 ) | 137.2 | d | 2J ≈ 22.0 | Deshielded by -NO 2 . Strong ortho coupling to F. |
| C6 (C-H) | 122.3 | d | 3J ≈ 9.0 | Meta to F. Shielded by the ortho -NH 2 group (+M). |
| C2 (C-CH 3 ) | 120.7 | d | 3J ≈ 8.0 | Meta to F. Shielded by the ortho -NH 2 group (+M). |
| C5 (C-H) | 114.5 | d | 2J ≈ 23.5 | Highly shielded by the combined +M effects of para -NH 2 and ortho -F. |
| -CH 3 | 14.0 | s | N/A | Aliphatic carbon. Too distant for observable C-F coupling. |
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the acquisition of these spectra must follow a self-validating protocol. This means the analytical outputs contain internal mathematical checks (such as reciprocal J -couplings) that confirm the structural assignment without requiring external reference standards.
Standardized workflow for multinuclear NMR acquisition and processing.
Step-by-Step Acquisition Methodology
Step 1: Sample Preparation & Shimming
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Dissolve 15–20 mg of 4-Fluoro-2-methyl-3-nitroaniline in 0.6 mL of high-purity DMSO- d6 (100 atom % D) to prevent water peak overlap.
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Transfer to a 5 mm precision NMR tube.
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Self-Validation Check: After locking and shimming, check the residual DMSO- d5 quintet at 2.50 ppm. The peak width at half-height ( w1/2 ) must be < 1.0 Hz. If it is broader, re-shim the Z1 and Z2 gradients to ensure accurate resolution of the fine 4JH,F couplings.
Step 2: 1 H NMR Acquisition
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Set the spectrometer frequency (e.g., 400 MHz).
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Parameters: Number of scans (ns) = 16; Relaxation delay (d1) = 1.0 s; Acquisition time (aq) = 3.0 s.
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Apply a 90° pulse program (zg30).
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Apply zero-filling to 64k data points and an exponential window function (LB = 0.3 Hz) prior to Fourier Transform (FT).
Step 3: 13 C{ 1 H} NMR Acquisition
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Switch to the 13 C channel (100 MHz).
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Parameters: Number of scans (ns) = 512 to 1024 (due to lower natural abundance); d1 = 2.0 s (to allow for full relaxation of quaternary carbons).
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Utilize WALTZ-16 decoupling to remove 1 H- 13 C couplings, isolating only the 13 C- 19 F couplings.
Step 4: Internal Mathematical Validation (Data Processing)
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Chemical Shift Referencing: Set the central peak of the DMSO- d6 multiplet to exactly 39.52 ppm ( 13 C) and 2.50 ppm ( 1 H).
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J -Coupling Reciprocity: Extract the coupling constants. The 3JH,H measured on the H5 multiplet must mathematically equal the 3JH,H measured on the H6 multiplet (approx. 8.5 Hz).
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Distance-Decay Verification: Verify that the 13 C- 19 F couplings follow the expected spatial decay: 1J (~242 Hz) > 2J (~23 Hz) > 3J (~8 Hz) > 4J (~2 Hz). If a carbon assigned as meta shows a 23 Hz coupling, the structural assignment is incorrect.
